molecular formula C9H12N2S B1195763 1,1-Dimethyl-3-phenylthiourea CAS No. 705-62-4

1,1-Dimethyl-3-phenylthiourea

Cat. No. B1195763
CAS RN: 705-62-4
M. Wt: 180.27 g/mol
InChI Key: JUSFFZFOIIGLRP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-phenylthiourea (DMPT) is a chemical compound that belongs to the thiourea group. It has a linear formula of C9H12N2S and a molecular weight of 180.273 .

Scientific Research Applications

Antibacterial Applications

1,1-Dimethyl-3-phenylthiourea has been studied for its potential antibacterial properties. Research indicates that thiourea derivatives can inhibit the growth of various bacterial strains. This compound’s mechanism involves interfering with bacterial cell wall synthesis or protein function, making it a candidate for developing new antibacterial agents .

Antioxidant Properties

The antioxidant capacity of thiourea derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By mitigating these effects, 1,1-Dimethyl-3-phenylthiourea could be useful in preventing or treating diseases associated with oxidative stress .

Anticancer Activity

Thiourea derivatives, including 1,1-Dimethyl-3-phenylthiourea, have shown promise in anticancer research. They may work by inducing apoptosis in cancer cells, inhibiting tumor growth, or sensitizing cancer cells to chemotherapy. The compound’s effectiveness against various cancer cell lines is being explored, which could lead to new therapeutic options for cancer treatment .

Anti-Inflammatory Use

The anti-inflammatory potential of 1,1-Dimethyl-3-phenylthiourea is another significant application. It may reduce inflammation by modulating the body’s immune response or by inhibiting the production of inflammatory cytokines. This property is beneficial for treating inflammatory diseases such as arthritis or asthma .

Anti-Alzheimer’s Research

Research into the effects of thiourea derivatives on neurodegenerative diseases has included the exploration of 1,1-Dimethyl-3-phenylthiourea for treating Alzheimer’s disease. The compound could potentially inhibit enzymes or pathways involved in the disease’s progression, offering a new avenue for Alzheimer’s research and treatment .

Antimalarial Potential

The antimalarial properties of thiourea derivatives are also being investigated. 1,1-Dimethyl-3-phenylthiourea may interfere with the life cycle of the malaria parasite, Plasmodium, which could make it a valuable tool in the fight against malaria. Its effectiveness in various stages of the parasite’s development is a key focus of current research .

properties

IUPAC Name

1,1-dimethyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFFZFOIIGLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220767
Record name U 10157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dimethyl-3-phenylthiourea

CAS RN

705-62-4
Record name U 10157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethyl-3-phenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name U 10157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENTHIURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J0Y4LMF7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical binding mode of 1,1-Dimethyl-3-phenylthiourea when forming complexes with metals?

A1: 1,1-Dimethyl-3-phenylthiourea (often denoted as dmptH in the papers) consistently acts as a neutral, monodentate ligand, coordinating to metal centers through its sulfur atom. This preference for sulfur binding is evidenced by infrared spectroscopy (FTIR) studies conducted on the complexes. [, , ]

Q2: Can you provide an example of a metal complex featuring 1,1-Dimethyl-3-phenylthiourea and describe its structure?

A2: Certainly, one example is the copper(I) complex, [Cu(PPh3)2(dmptH)Cl]. [] This complex showcases a distorted tetrahedral geometry around the copper(I) ion. The 1,1-Dimethyl-3-phenylthiourea ligand occupies one coordination site, binding through its sulfur atom, while two triphenylphosphine (PPh3) ligands and a chloride ion complete the copper's coordination sphere.

Q3: Do the research papers mention any specific applications for the metal complexes containing 1,1-Dimethyl-3-phenylthiourea ?

A3: The provided research primarily focuses on the synthesis, characterization, and structural elucidation of these metal complexes. While specific applications are not extensively discussed, understanding the coordination chemistry of 1,1-Dimethyl-3-phenylthiourea can lay the foundation for exploring its potential in areas such as catalysis or materials science. For example, similar thiourea-containing compounds have shown promise as ligands in asymmetric catalysis. []

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